molecular formula C10H8ClN3O2 B1472421 1-(4-Chlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1781909-34-9

1-(4-Chlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1472421
CAS RN: 1781909-34-9
M. Wt: 237.64 g/mol
InChI Key: PPEJIWUDMXDUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid (CBT) is an organic compound with a wide range of applications in scientific research. CBT is a versatile compound, which can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. CBT has been widely studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

1-(4-Chlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid is an organic compound that acts as an inhibitor of enzymes, such as cytochrome P450 enzymes. 1-(4-Chlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. 1-(4-Chlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid also acts as an inhibitor of other enzymes, such as the enzyme acetylcholinesterase.
Biochemical and Physiological Effects
1-(4-Chlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid has been found to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the inhibition of cell growth, the inhibition of cell proliferation, and the inhibition of tumor growth. 1-(4-Chlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid has also been found to have anti-inflammatory and anti-oxidant effects, as well as the ability to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

1-(4-Chlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid has a number of advantages and limitations for use in laboratory experiments. The advantages of 1-(4-Chlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid include its low cost, its availability in a variety of forms, and its ability to be used in a variety of laboratory experiments. The limitations of 1-(4-Chlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid include its potential for toxicity, its instability in the presence of light, and its potential to react with other compounds.

Future Directions

The potential applications of 1-(4-Chlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid are vast and there are a number of potential future directions for the use of this compound. Potential future directions for the use of 1-(4-Chlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid include its use in the development of new drugs, its use in the synthesis of polymers, catalysts, and other organic molecules, its use in the study of the biochemical and physiological effects of various compounds, and its use in the development of new methods for the synthesis of organic compounds. Additionally, 1-(4-Chlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid could be used in the development of new medical treatments and therapies, as well as in the development of new agrochemicals.

Scientific Research Applications

1-(4-Chlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research, including the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. 1-(4-Chlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid is also used in the production of polymers, catalysts, and in the synthesis of various organic molecules. 1-(4-Chlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid can also be used in the development of new drugs, as well as in the study of the biochemical and physiological effects of various compounds.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-8-3-1-7(2-4-8)5-14-6-12-9(13-14)10(15)16/h1-4,6H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEJIWUDMXDUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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